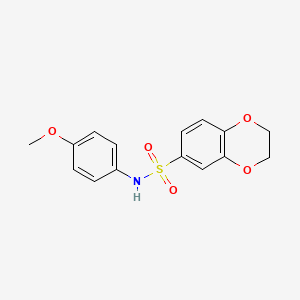
N-(3-acetylphenyl)-N'-2-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-2-naphthylurea, commonly known as ANU, is a synthetic compound that has gained attention for its potential applications in scientific research. ANU is a member of the urea family of compounds, which are known for their diverse range of biological activities. In
科学的研究の応用
ANU has been shown to have a range of potential applications in scientific research. One of the primary areas of interest is in cancer research, as ANU has been shown to inhibit the growth of cancer cells. Additionally, ANU has been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects. ANU has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cardiovascular disease.
作用機序
The mechanism of action of ANU is not fully understood, but it is believed to act through a variety of pathways. ANU has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, ANU has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. ANU has also been shown to have anti-inflammatory effects, which may contribute to its potential use in treating cardiovascular disease.
Biochemical and Physiological Effects:
ANU has been shown to have a range of biochemical and physiological effects. In cancer cells, ANU has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. ANU has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines. Additionally, ANU has been shown to have neuroprotective effects, which may be due to its ability to scavenge free radicals and inhibit oxidative stress.
実験室実験の利点と制限
One advantage of ANU is that it is a readily available compound that can be synthesized in large quantities. Additionally, ANU has been shown to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of ANU is that its mechanism of action is not fully understood, which may limit its potential use in certain areas of research.
将来の方向性
There are several future directions for research on ANU. One area of interest is in further elucidating the mechanism of action of ANU, which may lead to the development of more targeted therapies. Additionally, ANU has been shown to have potential applications in treating a range of diseases, and further research may lead to the development of new treatments. Finally, ANU may have potential applications in drug delivery, as it has been shown to be a promising candidate for encapsulation in nanoparticles.
Conclusion:
In conclusion, ANU is a synthetic compound that has gained attention for its potential applications in scientific research. ANU has been shown to have a range of potential applications in cancer research, Alzheimer's disease, and cardiovascular disease. ANU has also been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While there are limitations to the current understanding of ANU's mechanism of action, there are several future directions for research that may lead to the development of new treatments and therapies.
合成法
ANU is typically synthesized through a reaction between 2-naphthylamine and 3-acetylbenzoyl isocyanate. This reaction results in the formation of ANU as a white crystalline solid. The synthesis of ANU has been optimized to increase yield and purity, making it a readily available compound for scientific research.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)15-7-4-8-17(11-15)20-19(23)21-18-10-9-14-5-2-3-6-16(14)12-18/h2-12H,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPIBOWZDPVIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864068.png)

![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)


![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)